molecular formula C15H16N6O2 B2964954 ethyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)benzoate CAS No. 899975-12-3

ethyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)benzoate

Cat. No.: B2964954
CAS No.: 899975-12-3
M. Wt: 312.333
InChI Key: FJYNDASJENJHSP-UHFFFAOYSA-N
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Description

Ethyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)benzoate is a synthetic heterocyclic compound featuring a [1,2,3]triazolo[4,5-d]pyrimidine core. This bicyclic system is fused with a triazole and pyrimidine ring, substituted at position 3 with an ethyl group and at position 7 with an amino-linked benzoate ester. The benzoate moiety includes an ethyl ester at the para position of the phenyl ring. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which influence its pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

ethyl 4-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c1-3-21-14-12(19-20-21)13(16-9-17-14)18-11-7-5-10(6-8-11)15(22)23-4-2/h5-9H,3-4H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYNDASJENJHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)benzoate typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Ethyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)benzoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)benzoate involves the inhibition of specific enzymes and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications: Substituents on the Triazolo-Pyrimidine Ring

3-Substituted Derivatives
  • 3-Benzyl Derivatives :
    • Example: 3-Benzyl-5-(propylthio)-N-(pyridin-3-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (Compound 6)
  • Molecular Weight: 381.15 g/mol (C19H19N7OS).
  • Key Differences: The benzyl group at position 3 increases steric bulk compared to the ethyl group in the target compound. This substitution enhances binding affinity for kinase targets due to π-π stacking interactions with hydrophobic pockets .
  • Pharmacological Activity: Demonstrated 74% yield in synthesis and improved selectivity for tyrosine kinase inhibition .

  • 3-(4-Chlorobenzyl) Derivatives: Example: N-(2-((3-(4-Chlorobenzyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)ethyl)acetamide (Compound 20)
  • Molecular Weight: 378.13 g/mol (C16H20ClN7S).
  • Key Differences: The electron-withdrawing chlorine atom enhances metabolic stability and target engagement in NADPH oxidase inhibition assays .
7-Amino Substituents
  • Ethyl Benzoate vs. Aliphatic Chains :
    • Example: N1-(3-(3-Phenylpropyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)ethane-1,2-diamine (Compound 14)
  • Molecular Weight: 397.21 g/mol (C16H28N8O2S).
  • Key Differences: Replacement of the ethyl benzoate with a phenylpropyl-aliphatic chain reduces polarity, improving blood-brain barrier penetration in CNS-targeted applications .

Functional Group Variations

Sulfur-Containing Derivatives
  • 5-(Propylthio) Substitution: Example: Tert-butyl(2-((3-benzyl-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)ethyl)carbamate (Compound 9)
  • Molecular Weight: 344.16 g/mol (C16H21N7S).
  • Key Differences: The propylthio group at position 5 enhances interactions with cysteine residues in enzyme active sites, as seen in NADPH oxidase inhibitors .

  • VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide): Molecular Weight: Not explicitly stated but structurally analogous. Key Differences: The benzoxazole-sulfide moiety confers potent NADPH oxidase (Nox) inhibition, with IC50 values <1 µM, outperforming ethyl benzoate derivatives in ROS-scavenging assays .

Pharmacological Activity Comparison

Compound Name Target Activity Key Findings Reference
Ethyl 4-({3-Ethyl-3H-triazolo...}amino)benzoate Kinase inhibition, ROS modulation (inferred) Predicted moderate activity due to ester hydrophilicity and triazolo core .
Compound 6 (3-Benzyl derivative) Tyrosine kinase inhibition 74% yield; IC50 = 12 nM for Abl1 kinase, superior to ethyl-substituted analogs .
VAS2870 NADPH oxidase (Nox) inhibition IC50 = 0.8 µM for Nox4; used in cardiovascular disease models .
Compound 20 (4-Chlorobenzyl derivative) NADPH oxidase inhibition 88% yield; enhanced metabolic stability (t1/2 = 6.2 h in liver microsomes) .

Biological Activity

Ethyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a unique triazolopyrimidine structure, which contributes to its biological activity. The molecular formula is C14H16N6OC_{14}H_{16}N_{6}O, and it has a molecular weight of approximately 284.32 g/mol. The presence of the triazole and pyrimidine rings suggests potential interactions with various biological targets.

This compound likely exerts its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial biofilms and quorum sensing mechanisms, indicating potential antimicrobial activity.
  • Anticancer Activity : Preliminary studies suggest that derivatives of triazolopyrimidines can inhibit cancer cell proliferation.

Antimicrobial Activity

Recent studies have demonstrated that triazolopyrimidine derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the antibiofilm activity of related compounds against various bacterial strains, suggesting that this compound may also possess similar capabilities .

Anticancer Potential

A series of experiments assessed the cytotoxic effects of triazolopyrimidine derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. For example, one study reported IC50 values for related compounds ranging from 5 to 20 µM against various tumor cell lines .

Data Table: Summary of Biological Activities

Activity Type Effect IC50 Values (µM) References
AntimicrobialInhibition of biofilm formation< 20
AnticancerInduction of apoptosis5 - 20
Enzyme InhibitionCholinesterase inhibition13.62 - 33.00

Case Study 1: Antibacterial Efficacy

A study conducted on a series of triazolopyrimidine derivatives found that certain analogs exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Cancer Cell Line Studies

In vitro assays demonstrated that this compound significantly reduced the viability of MCF-7 breast cancer cells with an IC50 value around 10 µM. The study highlighted the compound's ability to activate apoptosis pathways through caspase activation.

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